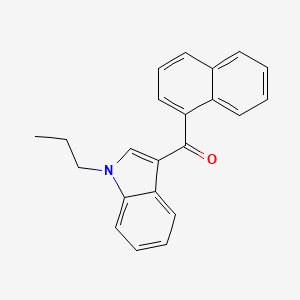

naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

描述

JWH 072,正式名称为 1-萘基 (1-丙基-1H-吲哚-3-基)-甲酮,是一种合成大麻素。它对周围大麻素受体 2 (CB2) 的亲和力高于对中枢大麻素受体 1 (CB1) 的亲和力。该化合物属于 JWH 系列合成大麻素,由约翰·W· 哈夫曼博士及其克莱姆森大学的研究团队为研究目的开发 。

准备方法

合成路线和反应条件

JWH 072 的合成通常涉及在碱的存在下,1-萘酰氯与 1-丙基吲哚反应。该反应在无水条件下进行,以防止酰氯水解。一般反应方案如下:

- 将 1-丙基吲哚溶解在无水二氯甲烷中。

- 向溶液中加入三乙胺等碱。

- 在保持低温的情况下,缓慢将 1-萘酰氯加入混合物中。

- 在室温下搅拌反应混合物数小时。

- 用清水淬灭反应,并用有机溶剂萃取产物。

- 通过柱层析纯化产物。

工业生产方法

JWH 072 的工业生产可能会遵循类似的合成路线,但规模更大。 这将涉及使用工业反应器、用于试剂添加的自动化系统以及大规模纯化技术,如重结晶或大规模色谱法 。

化学反应分析

Electrophilic Substitution Reactions

The indole and naphthalene rings undergo electrophilic substitutions at activated positions:

-

Indole Ring : Reactivity at C2, C5, and C7 positions due to electron-rich π-system.

-

Naphthalene Ring : Electrophilic attack preferentially occurs at the C4 position.

Table 2: Common Electrophilic Reactions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C2 or C4 |

| Sulfonation | H₂SO₄, 50°C | Sulfonic acid adducts |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Chloro- or bromo-substituted analogs |

Oxidation

The naphthalene moiety is susceptible to oxidation, forming 1,4-naphthoquinone derivatives under strong oxidizing conditions:

-

Reagents : KMnO₄ (acidic), CrO₃, or H₂O₂.

-

Mechanism : Radical-mediated cleavage of aromatic rings.

Reduction

The ketone group undergoes reduction to a secondary alcohol using LiAlH₄ or NaBH₄ :

Stability and Degradation

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone is stable under anhydrous, dark conditions but degrades via:

-

Photolysis : UV light induces radical formation, leading to bond cleavage.

-

Hydrolysis : Susceptible to strong acids/bases, breaking the ketone linkage.

Table 3: Degradation Products

| Condition | Major Degradation Products |

|---|---|

| Acidic Hydrolysis | 1-propylindole + 1-naphthoic acid |

| Alkaline Hydrolysis | Salts of 1-naphthoic acid |

Pharmacological Reactivity

In biological systems, JWH-072 undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites :

-

Primary Metabolites : Mono-hydroxylation at the n-propyl chain or naphthalene ring.

-

Secondary Reactions : Glucuronidation or sulfation for excretion .

Analytical Characterization

Key techniques for reaction monitoring include:

科学研究应用

JWH 072 具有多种科学研究应用,包括:

化学: 用作分析化学中检测和定量合成大麻素的参考标准。

生物学: 研究其在大麻素受体上的结合亲和力和活性,尤其是 CB2。

医学: 由于其对 CB2 受体的选择性结合,正在研究其潜在的治疗应用,CB2 受体参与免疫反应调节。

作用机制

JWH 072 通过与大麻素受体结合来发挥其作用,主要为 CB2。JWH 072 与 CB2 受体的结合激活 G 蛋白偶联受体信号通路,导致各种生理效应。 CB2 受体的激活与抗炎和免疫调节作用有关,使 JWH 072 成为治疗研究中令人关注的化合物 。

相似化合物的比较

类似化合物

JWH 018: 另一种对 CB1 和 CB2 受体具有高亲和力的合成大麻素。

JWH 073: 与 JWH 018 相似,但化学结构略有不同。

AM-2201: 一种对 CB1 和 CB2 受体具有高亲和力的强效合成大麻素。

CP 55,940: 一种经典的合成大麻素,对 CB1 和 CB2 受体均具有高亲和力。

独特性

JWH 072 由于其对 CB2 受体的选择性高于对 CB1 受体的选择性而具有独特性。 这种选择性使其成为研究 CB2 受体在各种生理过程和潜在治疗应用中的特定作用的有价值工具 。

生物活性

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, also known as JWH-073, is a synthetic cannabinoid that has garnered significant attention due to its biological activity, particularly its interaction with cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H19NO

- Molecular Weight : 329.39 g/mol

- IUPAC Name : this compound

- CAS Number : 209414-06-2

JWH-073 primarily acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Its mechanism involves binding to these receptors, which are part of the endocannabinoid system, influencing various physiological processes such as pain sensation, mood regulation, and appetite control. The compound's affinity for these receptors leads to effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the active component of cannabis.

Pharmacological Effects

Research indicates that JWH-073 exhibits a range of pharmacological effects:

- Psychoactive Effects : Similar to THC, it produces psychoactive effects, including euphoria and altered perception.

- Analgesic Properties : Studies suggest potential analgesic effects through modulation of pain pathways via cannabinoid receptor activation.

- Anti-inflammatory Effects : JWH-073 may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Toxicity and Safety Profile

While the psychoactive effects are well-documented, the safety profile of JWH-073 is less clear. Reports have indicated potential toxicity associated with synthetic cannabinoids, including cardiovascular issues and neurological disturbances.

Case Studies and Experimental Data

Several studies have investigated the biological activity of JWH-073:

| Study | Findings |

|---|---|

| Hirsch et al. (2012) | Demonstrated that JWH-073 has a high affinity for CB1 receptors, leading to significant psychoactive effects in vivo. |

| Wiley et al. (2014) | Found that JWH-073 induces hypothermia and locomotor depression in animal models, indicating its potential for abuse and adverse effects. |

| Gunderson et al. (2016) | Highlighted the risk of severe toxicity associated with synthetic cannabinoids, including JWH-073, emphasizing the need for caution in its use. |

Structure-Activity Relationship (SAR)

The structure of JWH-073 allows for significant interaction with cannabinoid receptors due to its naphthalene and indole moieties. Modifications in these structures can lead to variations in potency and selectivity for CB1 versus CB2 receptors.

属性

IUPAC Name |

naphthalen-1-yl-(1-propylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWVXVWRIXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175116 | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-06-2 | |

| Record name | JWH 072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PRK568FUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is the simultaneous detection of multiple novel psychoactive substances in biological samples significant?

A1: As highlighted in the case report [], detecting multiple substances in a single patient is crucial for understanding potential interactions and their contribution to observed symptoms. This is particularly important with novel psychoactive substances where limited information exists regarding individual effects, let alone their interactions [].

Q2: What are the advantages of using UHPLC-HR-TOFMS for screening drugs of abuse in urine?

A2: While the provided abstract [] doesn't elaborate on the advantages, it suggests that UHPLC-HR-TOFMS is being employed for its high sensitivity. This technique likely allows for the detection of very low concentrations of synthetic cannabinoids and other drugs, potentially enabling identification even after a significant time has passed since usage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。